molecular formula C12H8FNO B13269668 2-(3-Fluoropyridin-4-yl)benzaldehyde

2-(3-Fluoropyridin-4-yl)benzaldehyde

Cat. No.: B13269668
M. Wt: 201.20 g/mol
InChI Key: KOGFJKQKSRXKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoropyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a fluorinated aromatic aldehyde, which means it contains both a fluorine atom and an aldehyde functional group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the benzaldehyde group.

Industrial Production Methods

Industrial production methods for 2-(3-Fluoropyridin-4-yl)benzaldehyde may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-4-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

    Oxidation: 2-(3-Fluoropyridin-4-yl)benzoic acid.

    Reduction: 2-(3-Fluoropyridin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)benzaldehyde depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzaldehyde: Similar structure but lacks the pyridine ring.

    4-Fluorobenzaldehyde: Similar structure but lacks the pyridine ring.

    3-Fluoropyridine: Similar structure but lacks the benzaldehyde group.

Uniqueness

2-(3-Fluoropyridin-4-yl)benzaldehyde is unique due to the presence of both a fluorinated pyridine ring and an aldehyde group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming strong interactions with biological targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-(3-fluoropyridin-4-yl)benzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-7-14-6-5-11(12)10-4-2-1-3-9(10)8-15/h1-8H

InChI Key

KOGFJKQKSRXKTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=NC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.